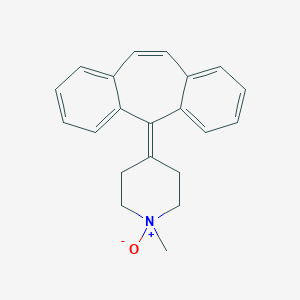

Cyproheptadine N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation piperidine antihistamine. Cyproheptadine itself is known for its antagonistic effects on serotonin and histamine receptors, making it useful in treating allergic reactions and stimulating appetite. This compound retains some of these properties but also exhibits unique characteristics due to the presence of the N-oxide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyproheptadine N-Oxide can be synthesized through the oxidation of cyproheptadine. One common method involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a suitable catalyst, such as titanium silicalite (TS-1). The reaction is typically carried out in methanol as the solvent, providing a safer and more efficient process compared to traditional batch reactors .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various metabolites.

Reduction: It can be reduced back to cyproheptadine under specific conditions.

Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products:

Oxidation Products: Various N-oxide metabolites.

Reduction Products: Cyproheptadine.

Substitution Products: Derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Cyproheptadine N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of N-oxide compounds.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Explored for potential therapeutic uses, including its role in modulating serotonin and histamine pathways.

Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Wirkmechanismus

Cyproheptadine N-Oxide exerts its effects primarily through its interaction with serotonin and histamine receptors. The N-oxide group enhances its binding affinity and selectivity for these receptors. By competing with free histamine and serotonin, it can modulate various physiological responses, including appetite stimulation and allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Cyproheptadine: The parent compound, known for its antihistamine and antiserotonin properties.

Cyproheptadine alpha-N-Oxide: Another N-oxide derivative with similar properties.

Cyproheptadine beta-N-Oxide: A different isomer with distinct chemical behavior.

Uniqueness: Cyproheptadine N-Oxide is unique due to its specific N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

Cyproheptadine N-Oxide is a derivative of cyproheptadine, a well-known antihistamine and serotonin antagonist. This compound exhibits a range of biological activities that are significant in both pharmacological and therapeutic contexts. The following sections detail its biological activity, mechanisms, case studies, and relevant research findings.

Overview of this compound

Cyproheptadine itself is primarily recognized for its competitive antagonism of serotonin (5-HT) and histamine receptors. Its effectiveness in treating allergic reactions, stimulating appetite, and managing serotonin syndrome has been well documented. This compound, as a metabolite of cyproheptadine, retains some of these properties while also presenting unique biological activities.

This compound exerts its effects through several mechanisms:

- Serotonin Antagonism : It competes with serotonin for binding at 5-HT2A and 5-HT2C receptors, which is critical in conditions like serotonin syndrome .

- Histamine Receptor Blockade : It acts as an antagonist at H1 and H2 histamine receptors, contributing to its antihistaminic effects .

- Anticholinergic Effects : The compound may also exhibit anticholinergic properties, influencing neurotransmitter release in various pathways .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Study 1: Treatment of Serotonin Syndrome

A notable case involved a 61-year-old female who developed serotonin syndrome postoperatively after receiving methylene blue while on fluoxetine and bupropion. Cyproheptadine was administered successfully without side effects, demonstrating its efficacy in managing this life-threatening condition. The patient received a total of 188 mg over ten days with gradual dose reduction .

Case Study 2: Pediatric Use

In pediatric cases, cyproheptadine has been used to manage conditions such as abdominal migraines and cyclical vomiting. Its antiserotonergic properties help alleviate symptoms by modulating gastrointestinal motility and pain perception associated with excessive serotonergic activity .

Research Findings

Research has highlighted various aspects of this compound's biological activity:

- Metabolism Studies : Cyproheptadine is metabolized to several compounds including this compound, which was identified during studies involving fungal biotransformation. This suggests potential pathways for further exploration in drug metabolism .

- Pharmacological Profiles : A comparative analysis showed that cyproheptadine and its metabolites exhibit varying degrees of receptor affinity, influencing their therapeutic applications. For instance, the N-Oxide form may demonstrate altered pharmacokinetics compared to the parent compound .

Eigenschaften

IUPAC Name |

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAORTASLOWFGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.